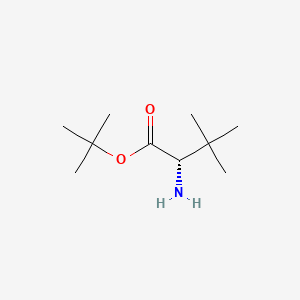
4-Decylbenzoesäure
Übersicht
Beschreibung
4-Decylbenzoic acid is an organic compound with the molecular formula C₁₇H₂₆O₂. It belongs to the class of benzoic acids, characterized by a benzene ring substituted with a carboxyl group. The presence of a decyl group (a ten-carbon alkyl chain) attached to the benzene ring distinguishes it from other benzoic acids. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
4-Decylbenzoic acid has a wide range of applications in scientific research:
-
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Serves as a model compound for studying the reactivity of benzoic acids.
-
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its interactions with biological membranes.
-
Medicine:
- Explored for its potential use in drug delivery systems.
- Evaluated for its anti-inflammatory and antioxidant activities.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed as an intermediate in the synthesis of surfactants and lubricants.
Wirkmechanismus
Mode of Action
It is known that benzoic acid derivatives can interact with various biological systems, potentially influencing cellular processes .
Biochemical Pathways
For instance, 4-hydroxybenzoic acid, a derivative of benzoic acid, is known to be involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids .
Result of Action
Benzoic acid derivatives are known to have various effects on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. Factors such as pH, temperature, and the presence of other compounds could potentially influence its action .
Biochemische Analyse
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and proteins . For instance, benzoic acid decarboxylases can undergo reversible reactions depending on the pH, which could potentially be exploited to improve the catalytic activity of reversible enzymes .
Cellular Effects
Changes in the acidity of a cell’s surroundings can control the crystallization of lipid bilayers, which are crucial for cell function . This could potentially influence the function of cells exposed to 4-Decylbenzoic acid.
Molecular Mechanism
It is known that cholesterol, a similar compound, is converted to cholest-4-en-3-one by extracellular enzymes, allowing it to penetrate the cell barrier . A similar mechanism could potentially apply to 4-Decylbenzoic acid.
Temporal Effects in Laboratory Settings
It is known that the effects of biochemical reactions can vary over time, ranging from milliseconds (response time) to years (lifetime) .
Dosage Effects in Animal Models
It is known that the effects of nutraceuticals can vary with different dosages in animal models .
Metabolic Pathways
It is known that short-chain fatty acids play important roles in the regulation of glucose metabolism and lipid metabolism .
Transport and Distribution
It is known that the entry rate of a drug into a tissue depends on the rate of blood flow to the tissue, tissue mass, and partition characteristics between blood and tissue .
Subcellular Localization
It is known that the unbound drug concentration in systemic circulation typically determines drug concentration at the active site and thus efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Decylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of decylbenzene with carbon dioxide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods: In industrial settings, 4-Decylbenzoic acid is typically produced through large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Decylbenzoic acid undergoes various chemical reactions, including:
-
Oxidation:
- Reagents: Potassium permanganate, chromic acid
- Conditions: Acidic or basic medium
- Major Products: Decylbenzoic acid derivatives with oxidized alkyl chains
-
Reduction:
- Reagents: Lithium aluminum hydride, sodium borohydride
- Conditions: Anhydrous conditions
- Major Products: Decylbenzyl alcohol
-
Substitution:
- Reagents: Halogens (chlorine, bromine), nitrating agents
- Conditions: Varies depending on the reagent
- Major Products: Halogenated or nitrated decylbenzoic acid derivatives
Common Reagents and Conditions: The reactions of 4-Decylbenzoic acid typically involve common organic reagents and standard laboratory conditions. For example, oxidation reactions may require strong oxidizing agents like potassium permanganate, while reduction reactions often utilize reducing agents such as lithium aluminum hydride.
Vergleich Mit ähnlichen Verbindungen
4-Decylbenzoic acid can be compared with other similar compounds, such as:
-
Benzoic Acid:
- Lacks the decyl group, resulting in different physical and chemical properties.
- Primarily used as a food preservative and antimicrobial agent.
-
4-Octylbenzoic Acid:
- Contains an eight-carbon alkyl chain instead of a ten-carbon chain.
- Exhibits similar reactivity but different solubility and melting point.
-
4-Dodecylbenzoic Acid:
- Contains a twelve-carbon alkyl chain.
- Shows increased hydrophobicity and different applications in surfactant synthesis.
4-Decylbenzoic acid’s unique structure, characterized by the decyl group, imparts distinct properties and applications, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
4-decylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19/h11-14H,2-10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRTWCIWPQFYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494152 | |
| Record name | 4-Decylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38300-04-8 | |
| Record name | 4-Decylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1600909.png)
![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/new.no-structure.jpg)
![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)








![(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine](/img/structure/B1600926.png)
